molecular formula C15H18N2O4S2 B7636360 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide

Cat. No.: B7636360
M. Wt: 354.4 g/mol
InChI Key: VDIRFOLRTSMHNG-UHFFFAOYSA-N
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Description

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring substituted with a propan-2-ylphenyl group and two sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide typically involves the reaction of 4-propan-2-ylphenylamine with benzene-1,4-disulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of substituted sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, organic solvents, mild heating.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways, potentially modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide
  • Poly(N,N’-dichloro-N-ethyl-benzene-1,3-disulfonamide)

Uniqueness

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is unique due to its specific substitution pattern and the presence of both sulfonamide and propan-2-ylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-11(2)12-3-5-13(6-4-12)17-23(20,21)15-9-7-14(8-10-15)22(16,18)19/h3-11,17H,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIRFOLRTSMHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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